molecular formula C16H20ClNO2 B14772345 3-(2-(Benzyloxy)phenoxy)propan-1-amine hydrochloride CAS No. 100840-68-4

3-(2-(Benzyloxy)phenoxy)propan-1-amine hydrochloride

Cat. No.: B14772345
CAS No.: 100840-68-4
M. Wt: 293.79 g/mol
InChI Key: XRMUBDDZFXBLHO-UHFFFAOYSA-N
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Description

3-(2-(Benzyloxy)phenoxy)propan-1-amine hydrochloride is an organic compound that belongs to the class of phenoxypropanamines. This compound is characterized by the presence of a benzyloxy group attached to a phenoxypropanamine backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Benzyloxy)phenoxy)propan-1-amine hydrochloride typically involves the reaction of 2-(benzyloxy)phenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group displaces the chlorine atom, forming the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Benzyloxy)phenoxy)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenoxy group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxypropanamines.

Scientific Research Applications

3-(2-(Benzyloxy)phenoxy)propan-1-amine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(Benzyloxy)phenoxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(Benzyloxy)ethoxy)propan-1-amine
  • 3-(2-(Benzyloxy)ethoxy)propan-1-ol
  • 2-amino-3-(benzyloxy)propan-1-ol

Uniqueness

3-(2-(Benzyloxy)phenoxy)propan-1-amine hydrochloride is unique due to its specific structural features, such as the presence of both benzyloxy and phenoxy groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

100840-68-4

Molecular Formula

C16H20ClNO2

Molecular Weight

293.79 g/mol

IUPAC Name

3-(2-phenylmethoxyphenoxy)propan-1-amine;hydrochloride

InChI

InChI=1S/C16H19NO2.ClH/c17-11-6-12-18-15-9-4-5-10-16(15)19-13-14-7-2-1-3-8-14;/h1-5,7-10H,6,11-13,17H2;1H

InChI Key

XRMUBDDZFXBLHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2OCCCN.Cl

Origin of Product

United States

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